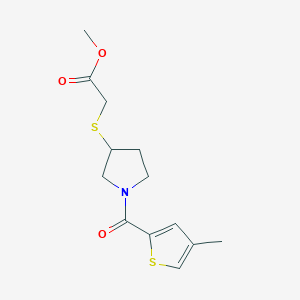![molecular formula C22H25FN4O3S B3016206 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252849-03-8](/img/no-structure.png)
3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25FN4O3S and its molecular weight is 444.53. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The 1,2,4-triazole ring in the compound’s structure has been associated with significant antibacterial activity. Researchers have explored derivatives of this heterocyclic core for their potential as antimicrobial agents . The global spread of drug-resistant bacteria necessitates the development of new, potent, and safe antibacterial agents. Investigating this scaffold further could help harness its optimum antibacterial potential.
Antitumor Potential
Imidazole-containing compounds, such as those related to our compound, have been evaluated for antitumor effects. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were synthesized and tested against different cell lines. Understanding their impact on cancer cells is crucial for potential therapeutic applications .
Sigma Receptor Binding
Novel 1,2,4-oxadiazole derivatives, including our compound, have been studied for their affinity and selectivity to sigma receptors (σ~1~ and σ2). These receptors play essential roles in various physiological processes, and compounds targeting them may have therapeutic implications .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl 2-bromo-3-oxobutanoate to form the intermediate ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetate. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form the final product.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)piperazine", "ethyl 2-bromo-3-oxobutanoate", "2-thiophenecarboxaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate to form ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetate.", "Step 2: Hydrolysis of ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetate with a strong acid such as hydrochloric acid to form the intermediate 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid.", "Step 3: Condensation of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate to form the final product 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS RN |
1252849-03-8 |
Product Name |
3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C22H25FN4O3S |
Molecular Weight |
444.53 |
IUPAC Name |
3-butyl-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H25FN4O3S/c1-2-3-9-26-21(29)20-18(8-14-31-20)27(22(26)30)15-19(28)25-12-10-24(11-13-25)17-6-4-16(23)5-7-17/h4-8,14H,2-3,9-13,15H2,1H3 |
InChI Key |
YAJZTEXJXCYUON-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)
![methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3016125.png)


![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)


![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)